molecular formula C20H14F2N4O B2840104 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea CAS No. 1207001-24-8

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2840104
CAS RN: 1207001-24-8
M. Wt: 364.356
InChI Key: MNTNHRJJFBUIFK-UHFFFAOYSA-N
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Description

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea, also known as BIM-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. In

Scientific Research Applications

Synthesis Methods

Research into compounds structurally related to 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea often focuses on innovative synthesis methods. For example, studies have developed convenient methods for synthesizing 1,5-disubstituted-2,4-imidazolidinediones, highlighting a new approach for preparing related compounds through reactions involving urea or arylureas (Z. Jian, 1997). This methodological innovation extends the toolkit available for creating compounds with potentially valuable biological or material properties.

Crystal Structure Analysis

The crystal structure of compounds like chlorfluazuron and flufenoxuron, which share a common urea functional group with the target compound, has been extensively analyzed to understand their molecular geometry and intermolecular interactions. For instance, chlorfluazuron's crystal structure reveals specific dihedral angles and hydrogen bonding patterns that contribute to its stability and potential biological activity (Seonghwa Cho et al., 2015). Such insights are crucial for the design of new pesticides or therapeutic agents.

Potential Organic NLO Materials

The development of organic non-linear optical (NLO) materials is another significant area of application. Compounds structurally related to the target molecule have been investigated for their NLO properties, which are essential for various technological applications, including telecommunications and laser technology. Research has demonstrated that benzimidazole derivatives exhibit significant NLO responses, attributed to their molecular hyperpolarizabilities (I. Manikandan et al., 2019). This finding underscores the potential of such compounds in developing new NLO devices.

properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O/c21-14-7-4-8-15(22)18(14)26-20(27)23-13-6-3-5-12(11-13)19-24-16-9-1-2-10-17(16)25-19/h1-11H,(H,24,25)(H2,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTNHRJJFBUIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea

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